4-Methanesulfonyl-2,2-dimethylbutanal
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Overview
Description
4-Methanesulfonyl-2,2-dimethylbutanal is an organic compound with the molecular formula C₇H₁₄O₃S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is characterized by the presence of a methanesulfonyl group attached to a dimethylbutanal backbone, which imparts specific reactivity and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2,2-dimethylbutanal typically involves the reaction of 2,2-dimethylbutanal with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonyl group.
Major Products Formed
Oxidation: 4-Methanesulfonyl-2,2-dimethylbutanoic acid.
Reduction: 4-Methanesulfonyl-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methanesulfonyl-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4-Methanesulfonyl-2,2-dimethylbutanal involves its reactivity with nucleophiles. The methanesulfonyl group is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions where the compound acts as an electrophile .
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2,2-dimethylbutanoic acid
- 4-Methanesulfonyl-2,2-dimethylbutanol
- 4-Methanesulfonyl-2,2-dimethylbutylamine
Uniqueness
4-Methanesulfonyl-2,2-dimethylbutanal is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. Compared to its analogs, it offers a balance of electrophilicity and stability, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C7H14O3S |
---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
2,2-dimethyl-4-methylsulfonylbutanal |
InChI |
InChI=1S/C7H14O3S/c1-7(2,6-8)4-5-11(3,9)10/h6H,4-5H2,1-3H3 |
InChI Key |
DTGYVVDKOHRBLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS(=O)(=O)C)C=O |
Origin of Product |
United States |
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